1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

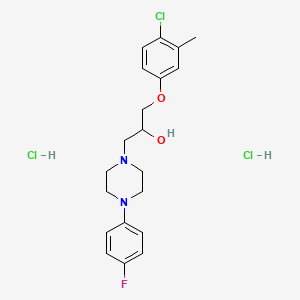

This compound is a dihydrochloride salt featuring a propan-2-ol backbone linking two pharmacologically relevant moieties:

- Phenoxy group: Substituted at the 4-position with a chlorine atom and at the 3-position with a methyl group. The chloro substituent enhances lipophilicity and metabolic stability, while the methyl group introduces steric effects that may influence receptor binding .

- Piperazine ring: Attached to a 4-fluorophenyl group at the N-1 position.

The dihydrochloride salt form improves aqueous solubility compared to the free base, which is critical for bioavailability and formulation in therapeutic applications.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN2O2.2ClH/c1-15-12-19(6-7-20(15)21)26-14-18(25)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17;;/h2-7,12,18,25H,8-11,13-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWYPPQNFAYMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A phenoxy group with a chlorine and methyl substituent.

- A piperazine moiety linked to a fluorophenyl group.

- A propan-2-ol backbone .

Structural Formula

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body, particularly:

- Histamine receptors : It exhibits binding affinity to human histamine H3 and H4 receptors, which are implicated in various physiological processes including allergy and immune responses .

- Acetylcholinesterase inhibition : Some piperazine derivatives have shown potential in inhibiting this enzyme, suggesting possible applications in neurodegenerative diseases .

Pharmacological Effects

- Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, as piperazine derivatives are often associated with mood modulation.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in related compounds, indicating potential therapeutic benefits in inflammatory diseases.

Study 1: Histamine Receptor Binding

A study demonstrated that the compound has a Ki value of 4.10 nM for the human histamine H3 receptor, indicating strong binding affinity. This suggests its potential role in modulating histaminergic signaling pathways .

Study 2: Acetylcholinesterase Inhibition

Research on piperazine derivatives indicated that certain modifications can enhance their inhibitory effects on acetylcholinesterase, which may be relevant for treating Alzheimer's disease .

Study 3: Antimicrobial Activity

Although specific studies on this compound are scarce, related piperazine compounds have exhibited antimicrobial activity against various strains of bacteria and fungi. Future investigations may explore this aspect further.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound belongs to a class of aryloxypropanolamines with piperazine derivatives. Key analogs and their distinctions are summarized below:

Key Observations :

Phenoxy Substituents: Chlorine position (4-Cl in target vs. 2-Cl in ) affects steric interactions. Methoxy substituents (e.g., ) increase polarity, which may reduce blood-brain barrier penetration compared to halogenated analogs.

Piperazine Modifications :

- Fluorophenyl (target) vs. trifluoromethylphenyl (): The CF3 group in enhances electron withdrawal, possibly stabilizing receptor interactions but increasing molecular weight and rigidity.

- Phenyl () lacks electronegative substituents, likely reducing binding specificity compared to fluorophenyl or methoxyphenyl derivatives.

Salt Forms: Dihydrochloride salts (target, ) offer higher solubility than mono-hydrochloride analogs (), which is advantageous for intravenous formulations.

Pharmacodynamic Implications :

While direct activity data are absent in the evidence, structural analogs suggest:

- The 4-fluorophenyl group in the target compound may confer higher affinity for serotonin or adrenergic receptors compared to methoxy- or phenyl-substituted piperazines .

- The dihydrochloride salt’s improved solubility could translate to better pharmacokinetic profiles in vivo compared to .

Research Findings and Data Gaps

- Crystallography: No data are provided for the target compound, but SHELX-based refinements (as in ) could clarify conformational stability.

- SAR Studies : Evidence lacks comparative IC50 or Ki values; future work should quantify receptor binding and selectivity across this series.

- Metabolic Stability: The 3-CH3 on the phenoxy group in the target compound may slow oxidative metabolism compared to non-methylated analogs .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables . Computational reaction path searches based on quantum chemistry (e.g., using ICReDD’s methodology) can predict feasible pathways and intermediates, reducing trial-and-error approaches . Validate computational predictions with small-scale experiments before scaling up.

Q. How can researchers ensure accurate structural characterization of this compound?

Use a combination of NMR spectroscopy , high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). For NMR, compare chemical shifts of the piperazine, fluorophenyl, and chloromethylphenoxy moieties with structurally analogous compounds (e.g., 4-fluoro-phenylpiperazine derivatives) to confirm connectivity . HRMS should match the theoretical molecular ion ([M+H]+ for C₂₀H₂₄Cl₂FNO₂: calculated 424.12). If crystallization fails, consider derivatization (e.g., salt formation with alternative counterions) to improve crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to GHS hazard codes for similar piperazine derivatives (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for weighing and synthesis, and wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Screen for GPCR activity (e.g., serotonin or dopamine receptors) due to the compound’s piperazine moiety. Use radioligand binding assays with transfected HEK293 cells expressing target receptors. For functional activity, employ cAMP or calcium flux assays . Include positive controls (e.g., aripiprazole for dopamine D2 receptors) and validate results with dose-response curves (EC₅₀/IC₅₀ calculations).

Q. How can researchers validate the purity of synthesized batches?

Use reverse-phase HPLC with a Chromolith® column (C18, 100 mm × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA). Monitor UV absorption at 254 nm. Purity ≥95% is acceptable for biological assays. For trace impurities, couple HPLC with LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

Advanced Research Questions

Q. How can receptor binding kinetics be elucidated for this compound?

Perform radioligand displacement assays using [³H]-labeled antagonists (e.g., [³H]spiperone for 5-HT₂A receptors). Calculate association/dissociation rates via Scatchard analysis or nonlinear regression. For allosteric modulation, use Schild regression to assess cooperativity with orthosteric ligands. Confirm findings with molecular dynamics simulations of ligand-receptor docking, focusing on piperazine-fluorophenyl interactions .

Q. What metabolic pathways should be prioritized in preclinical studies?

Investigate hepatic cytochrome P450 (CYP) metabolism using human liver microsomes. Monitor for N-dealkylation (piperazine cleavage) or hydroxylation of the chloromethylphenoxy group via LC-MS/MS. Compare metabolic stability with structural analogs (e.g., 4-fluorophenyl-piperazine derivatives) . For in vivo studies, administer the compound to rodents and analyze plasma/urine for glucuronide or sulfate conjugates.

Q. How should conflicting data on biological activity be resolved?

Contradictions may arise from assay variability (e.g., cell line differences). Replicate experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual). Perform meta-analysis of dose-response data across labs. If discrepancies persist, use cryo-EM or X-ray crystallography to determine if conformational changes in the receptor explain differential binding .

Q. What methodologies assess environmental persistence of this compound?

Conduct OECD 301 biodegradation tests in activated sludge. Monitor parent compound degradation via HPLC and identify metabolites (e.g., free piperazine). For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests . Model environmental fate using EPI Suite to predict bioaccumulation (logP ≈ 3.2) and half-life in soil/water.

Q. How can computational models enhance structure-activity relationship (SAR) studies?

Apply quantitative SAR (QSAR) using descriptors like logP, polar surface area, and H-bond donors. Train models on datasets of piperazine derivatives with known biological activity. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions prone to metabolic oxidation. Validate predictions with synthesized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.